Cas no 1562339-28-9 (1-(4-Bromo-3-methoxyphenyl)-1H-imidazole)

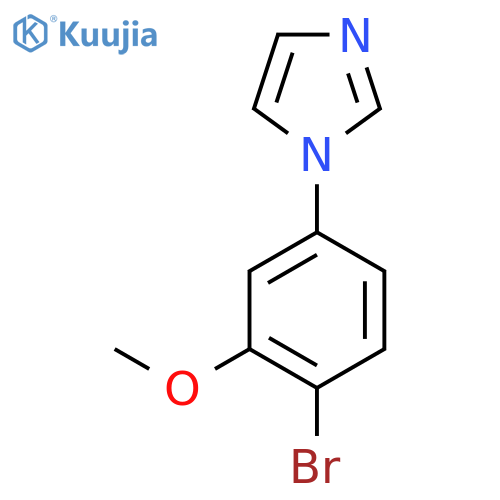

1562339-28-9 structure

商品名:1-(4-Bromo-3-methoxyphenyl)-1H-imidazole

CAS番号:1562339-28-9

MF:C10H9BrN2O

メガワット:253.095261335373

MDL:MFCD28360704

CID:4764147

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromo-3-methoxyphenyl)-1H-imidazole

- 1-(4-bromo-3-methoxyphenyl)imidazole

- 1-(4-Bromo-3-methoxyphenyl)-1H-imidazole

-

- MDL: MFCD28360704

- インチ: 1S/C10H9BrN2O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,1H3

- InChIKey: BXGCNMWTCGUDLE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1OC)N1C=NC=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 27

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | N26768-25G |

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole |

1562339-28-9 | 95% | 25G |

$605 | 2023-09-15 | |

| abcr | AB559299-25g |

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole; . |

1562339-28-9 | 25g |

€691.80 | 2025-02-15 | ||

| eNovation Chemicals LLC | D637671-25g |

1-(4-bromo-3-methoxyphenyl)imidazole |

1562339-28-9 | 95% | 25g |

$800 | 2025-02-21 | |

| eNovation Chemicals LLC | D637671-25g |

1-(4-bromo-3-methoxyphenyl)imidazole |

1562339-28-9 | 95% | 25g |

$800 | 2025-02-27 | |

| Aaron | AR01K7FW-250mg |

1-(4-bromo-3-methoxyphenyl)imidazole |

1562339-28-9 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| abcr | AB559299-10g |

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole; . |

1562339-28-9 | 10g |

€377.40 | 2025-02-15 | ||

| eNovation Chemicals LLC | D637671-25G |

1-(4-bromo-3-methoxyphenyl)imidazole |

1562339-28-9 | 95% | 25g |

$800 | 2024-08-03 | |

| Advanced ChemBlocks | N26768-5G |

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole |

1562339-28-9 | 95% | 5G |

$180 | 2023-09-15 | |

| A2B Chem LLC | BA21280-5g |

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole |

1562339-28-9 | 97% | 5g |

$211.00 | 2024-04-20 | |

| abcr | AB559299-5g |

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole; . |

1562339-28-9 | 5g |

€244.50 | 2025-02-15 |

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

1562339-28-9 (1-(4-Bromo-3-methoxyphenyl)-1H-imidazole) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1562339-28-9)1-(4-Bromo-3-methoxyphenyl)-1H-imidazole

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):172/271/501